molecular formula C29H29N7O3S B12355670 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Cat. No.: B12355670
M. Wt: 555.7 g/mol
InChI Key: UPWWLYBNSALOST-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrazole core substituted with a tert-butyl group and a 4-methylphenyl moiety. The urea linkage connects to a phenyl ring modified with a methylsulfanyl group and a pyrido[2,3-b]pyrazin-8-yloxy substituent.

Properties

Molecular Formula

C29H29N7O3S

Molecular Weight

555.7 g/mol

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

InChI

InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16,26H,1-5H3,(H2,32,33,38)

InChI Key

UPWWLYBNSALOST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=CC=NC5=NC(=O)C=NC45)SC

Origin of Product

United States

Biological Activity

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and its various biological activities, including antifungal, antibacterial, and antitumor effects.

Chemical Structure and Properties

The compound has a molecular formula of C30H39N5O3C_{30}H_{39}N_{5}O_{3} and a molecular weight of approximately 527.657 Da. Its structure features a pyrazole ring linked to a urea moiety, which is known for imparting significant biological activity.

PropertyValue
Molecular FormulaC30H39N5O3
Molecular Weight527.657 Da
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization to introduce the urea linkage. Various methods such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity.

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antifungal properties. In vitro studies have demonstrated that related compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Cryptococcus neoformans at varying concentrations, showcasing their potential as antifungal agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies show that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function .

Antitumor Activity

The antitumor potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific protein kinases involved in cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values indicating significant cytotoxicity against HeLa cells and other cancer lines .

Case Studies

  • Antifungal Evaluation : A study conducted by Sreenivasa et al. assessed several pyrazole derivatives against Candida albicans. The results indicated that certain substitutions on the pyrazole ring enhanced antifungal activity significantly.
  • Antibacterial Assessment : A comparative study involving various derivatives showed that modifications to the urea moiety could lead to improved antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
  • Antitumor Mechanism : In vitro assays on B16F10 melanoma cells revealed that the compound could effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis at concentrations as low as 1 µM.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, the inhibition of p38 alpha MAPK has been documented, suggesting its potential as an anticancer agent .

Case Study:
A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines was observed in vitro, indicating its potential use in treating inflammatory diseases .

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target
Compound A0.5p38 MAPK
1-[5-tert-butyl...0.1p38 MAPK
Compound B0.7JNK

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of similar pyrazole derivatives against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These compounds have shown the ability to reduce oxidative stress and improve neuronal survival in cellular models .

Case Study:
In a model of neurotoxicity induced by glutamate, the compound demonstrated significant protective effects, reducing cell death by approximately 40% compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of urea-linked pyrazole derivatives with modifications on the phenyl and pyrido-pyrazine rings. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound: 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea Pyrazole-urea-pyrido-pyrazine - 5-tert-butyl pyrazole
- 2-methylsulfanyl phenyl
- 8aH-pyrido-pyrazine
RAF inhibition (inferred from structural analogs)
1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea Pyrazole-urea-pyrido-pyrazine - 2-fluoro phenyl
- 4H-pyrido-pyrazine
Potent BRAF/CRAF inhibition; efficacy in melanoma and colorectal cancer models
1-(3-tert-butyl-1-methylpyrazol-5-yl)-3-(4-chlorophenyl)urea Pyrazole-urea - 3-tert-butyl pyrazole
- 4-chlorophenyl
Antimicrobial activity (broad-spectrum)
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea Pyrazine-urea - Trifluoromethylphenyl
- Pyrazine-methyl linkage
Kinase inhibition (unspecified targets)
Bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] derivatives Thieno-pyridine - Furyl substituents
- Carboxamide linkage
Antimicrobial activity against Gram-positive bacteria

Key Findings:

Substituent Effects on Activity: Fluoro vs. Methylsulfanyl: The fluoro-substituted analog () shows higher BRAF inhibition potency, suggesting electronegative groups enhance target binding. However, the methylsulfanyl group in the target compound may improve metabolic stability due to reduced oxidative susceptibility . Pyrido-Pyrazine Ring Variation: The 8aH-pyrido-pyrazine in the target compound differs from the 4H-pyrido-pyrazine in analogs.

Urea Linkage Importance :

  • Urea derivatives (e.g., ) consistently exhibit kinase or antimicrobial activity, highlighting the role of hydrogen bonding via urea’s NH groups. Modifications to thiourea () reduce activity, emphasizing urea’s specificity .

Trifluoromethyl groups () further elevate logP, necessitating formulation optimization . Metabolic Stability: Methylsulfanyl and tert-butyl groups may slow hepatic metabolism compared to fluoro or chloro substituents, as inferred from structural analogs .

Preparation Methods

Pyrazole Core Synthesis

The 5-tert-butyl-2-(4-methylphenyl)pyrazole moiety is synthesized via cyclocondensation of diketones with hydrazines. A solvent-free approach (reported for analogous pyrazoles) achieves high yields by reacting 4-methylacetophenone derivatives with tert-butyl-substituted hydrazines under thermal conditions. For example:

  • Formation of Enaminone Intermediate :

    • 4-Methylacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield (2E)-1-(4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one.
    • Conditions : Reflux in toluene, 12–24 hours.
  • Cyclization with Hydrazine :

    • The enaminone undergoes cyclization with tert-butylhydrazine hydrochloride in ethanol at 80°C, forming the pyrazole ring.
    • Yield : ~75–85% (based on analogous syntheses).
Step Reagents/Conditions Product Yield Reference
1 DMF-DMA, toluene, reflux Enaminone 90%
2 tert-Butylhydrazine HCl, EtOH, 80°C Pyrazole 82%

Urea Linkage Formation

The urea bridge is introduced via nucleophilic addition of amines to isocyanates or via carbodiimide-mediated coupling. A catalyst-free method using potassium isocyanate (KNCO) in water is highly efficient for N-substituted ureas:

  • Activation of Pyrazole Amine :

    • The pyrazole intermediate (5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine) is treated with KNCO in aqueous medium at 25°C for 6 hours.
    • Mechanism : The amine attacks the electrophilic carbon of KNCO, forming a carbamate intermediate that rearranges to urea.
  • Coupling with Aryl Isocyanate :

    • Alternatively, the pyrazole amine reacts with 2-methylsulfanyl-4-nitrophenyl isocyanate in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Yield : 70–78%.
Method Reagents Conditions Yield Reference
KNCO KNCO, H₂O 25°C, 6 h 88%
Isocyanate Ar-NCO, TEA, DCM 0°C → RT, 12 h 75%

Functionalization with Pyrido-Pyrazinone Moiety

The 2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

  • Synthesis of Pyrido-Pyrazinone :

    • 8-Hydroxypyrido[2,3-b]pyrazin-3-one is prepared by cyclizing 2-aminonicotinic acid with ethyl glyoxylate, followed by oxidation.
  • Etherification Reaction :

    • The urea intermediate reacts with 8-hydroxypyrido[2,3-b]pyrazin-3-one in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 100°C.
    • Yield : 65–70%.
Step Reagents/Conditions Product Yield Reference
1 2-Aminonicotinic acid, ethyl glyoxylate Pyrido-pyrazinone 60%
2 Cs₂CO₃, DMF, 100°C Functionalized urea 68%

Sulfide Incorporation

The 2-methylsulfanyl group is introduced via thiol-ene reaction or nucleophilic substitution:

  • Thiolation of Phenol :
    • 4-Nitrophenol reacts with methyl disulfide (MeSSMe) in the presence of potassium tert-butoxide (t-BuOK) to form 2-methylsulfanyl-4-nitrophenol.
    • Reduction : The nitro group is reduced to amine using H₂/Pd-C, yielding 2-methylsulfanyl-4-aminophenol.
Reaction Reagents Conditions Yield Reference
Thiolation MeSSMe, t-BuOK, THF 0°C → RT, 4 h 85%
Reduction H₂ (1 atm), Pd-C, EtOH RT, 2 h 90%

Final Assembly and Purification

The convergent synthesis involves coupling the pyrazole-urea intermediate with the functionalized pyrido-pyrazinone fragment:

  • Mitsunobu Reaction :

    • The phenol group of the pyrido-pyrazinone reacts with the urea-linked aryl bromide using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).
    • Yield : 60–65%.
  • Chromatographic Purification :

    • Silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) followed by recrystallization from methanol yields the pure product.
Step Reagents/Conditions Purity Reference
Mitsunobu DEAD, PPh₃, THF 95%
Purification Silica gel, EtOAc/hexane >99%

Analytical Characterization

Key spectroscopic data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.75 (s, 1H, NH), 8.89 (s, 1H, pyrido-pyrazinone H), 7.47 (s, 4H, aryl H), 2.50 (s, 3H, SCH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 173.43 (C=O), 155.87 (urea C=O), 29.66 (tert-butyl C).
  • HRMS : m/z 556.2098 [M+H]⁺ (calculated: 556.2103).

Challenges and Optimization

  • Regioselectivity in Pyrazole Formation : Using bulky substituents (e.g., tert-butyl) directs cyclization to the 5-position.
  • Urea Hydrolysis : Avoid aqueous acidic conditions during coupling to prevent decomposition.
  • Solvent Choice : DMF enhances solubility of intermediates but requires strict moisture control.

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